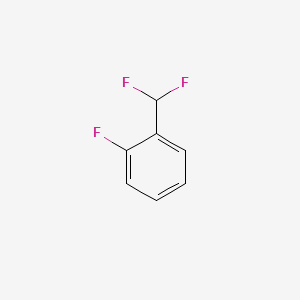

1-(Difluoromethyl)-2-fluorobenzene

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. youtube.comalfa-chemistry.com The high electronegativity of fluorine can influence a molecule's acidity, basicity, and dipole moment. Furthermore, the replacement of hydrogen with fluorine often leads to increased metabolic stability, enhanced lipophilicity (the ability to dissolve in fats), and improved bioavailability, all of which are critical factors in drug design. alfa-chemistry.commdpi.com

In materials science, the robustness of the carbon-fluorine bond contributes to the high thermal and chemical stability of fluoropolymers like Polytetrafluoroethylene (Teflon). wikipedia.orgtatarb2b.com These materials find use as specialty lubricants, in fire-fighting foams, and as components of liquid crystal displays. alfa-chemistry.comtatarb2b.com

The Difluoromethyl Group as a Key Structural Unit

Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention for its unique characteristics. researchgate.netjst.go.jp

Role as a Bioisostere and Lipophilic Hydrogen Bond Donor

A key feature of the CF2H group is its ability to act as a lipophilic hydrogen bond donor. jst.go.jpbohrium.com The highly polarized C-H bond within the CF2H group allows it to form hydrogen bonds, a crucial interaction in biological systems. rsc.org Studies have shown that the hydrogen bond donor strength of the difluoromethyl group is comparable to that of thiophenol and aniline (B41778) groups, although weaker than that of a hydroxyl group. bohrium.comsemanticscholar.orgh1.co This hydrogen bonding capability can enhance the binding affinity of a molecule to its biological target. researchgate.net

Impact on Molecular Properties and Biological Activity

The incorporation of a difluoromethyl group can have a profound impact on a molecule's properties and its resulting biological activity. researchgate.netnih.gov

Lipophilicity: While generally considered a lipophilicity-enhancing group, the actual effect of the CF2H group can vary. bohrium.comh1.coacs.org The change in lipophilicity when replacing a methyl group (CH3) with a difluoromethyl group is generally smaller than when replacing it with a trifluoromethyl group (CF3). alfa-chemistry.com Experimental data shows that the change in the logarithm of the partition coefficient (ΔlogP), a measure of lipophilicity, can range from -0.1 to +0.4. bohrium.comh1.coacs.org

Metabolic Stability: The strength of the C-F bonds in the CF2H group contributes to increased metabolic stability, meaning the molecule is less likely to be broken down by enzymes in the body. researchgate.netnih.gov This can lead to a longer duration of action for a drug.

Biological Activity: The combination of its bioisosteric nature, hydrogen bonding capability, and influence on lipophilicity makes the difluoromethyl group a valuable tool for modulating the biological activity of molecules. nih.govacs.org It has been successfully incorporated into a variety of bioactive compounds, including fungicides and potential drug candidates. acs.orgbohrium.comnih.gov For instance, a pyrazole (B372694) carboxamide fungicide with a difluoromethyl substituent showed increased activity compared to its trifluoromethyl counterpart, an effect potentially linked to the CF2H group's ability to form an intramolecular hydrogen bond. bohrium.com

Overview of Research Approaches for Difluoromethylated Aromatics

The importance of the difluoromethyl group has driven the development of various synthetic methods to introduce it into aromatic systems. These approaches can be broadly categorized.

One common strategy involves the use of difluoromethyl radical precursors. rsc.org These reagents can generate a difluoromethyl radical (•CF2H), which can then react with an aromatic compound. rsc.org The reactivity and selectivity of this radical are influenced by its electronic properties. rsc.org

Another significant approach is through metal-mediated cross-coupling reactions. rsc.orgthieme-connect.com For example, a method has been developed for the copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, which, after subsequent hydrolysis and decarboxylation, yield the desired difluoromethylated aromatic compounds. thieme-connect.comnih.gov This method is advantageous due to the stability of the difluoromethyl-transferring reagent and its tolerance of various functional groups. thieme-connect.com

Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for the synthesis of difluoromethylated compounds. acs.orgucl.ac.uk These methods often proceed under mild conditions and can be applied to a wide range of substrates. For instance, a photocatalytic method for the keto-difluoromethylation of aromatic alkenes has been developed. acs.org Additionally, direct C-H difluoromethylation of pyridines has been achieved through a radical process, with the ability to switch the regioselectivity between the meta and para positions. nih.gov

The synthesis of the specific compound 1-(Difluoromethyl)-2-fluorobenzene would likely utilize one of these modern synthetic methodologies, starting from a suitably substituted fluorobenzene (B45895) derivative. The preparation of fluorobenzene itself can be achieved through methods such as the Balz-Schiemann reaction, which involves the diazotization of aniline followed by reaction with fluoboric acid. orgsyn.orggoogle.com

Structure

2D Structure

Propriétés

IUPAC Name |

1-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXNELKUWAMRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375620 | |

| Record name | 1-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63878-70-6 | |

| Record name | 1-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways Involving the Difluoromethyl Group

Hydrogen Bonding Interactions of the Difluoromethyl Group

The highly polarized C-H bond in the difluoromethyl group allows it to function as a competent hydrogen bond donor, a distinctive feature among polyfluorinated motifs. beilstein-journals.org This capability influences intermolecular interactions and the conformational preferences of molecules containing this group. acs.org

Quantification of Hydrogen Bond Acidity

The hydrogen bond donating capacity of the CF2H group can be experimentally quantified. A common method is Abraham's solute ¹H NMR analysis, which determines the hydrogen bond acidity parameter, A. acs.org This method compares the ¹H NMR chemical shift of the CF2H proton in a hydrogen-bond-accepting solvent like DMSO-d₆ with that in a non-hydrogen-bond-accepting solvent like CDCl₃. beilstein-journals.org The difference in chemical shifts (Δδ) correlates with the hydrogen bond donation ability. beilstein-journals.org

Studies on various difluoromethylated aromatic compounds have shown that the CF2H group is a more effective hydrogen bond donor than a methyl group but is generally weaker than traditional donors like hydroxyl (OH) or amide (NH) groups. beilstein-journals.org For instance, the hydrogen bond acidity (A value) for a series of difluoromethyl anisoles and thioanisoles was found to be in the range of 0.085–0.126, which is comparable to that of thiophenol and aniline (B41778) but less than that of a hydroxyl group. acs.orgorgsyn.orgacs.org The direct attachment of the CF2H group to cationic aromatic systems has been shown to significantly enhance its hydrogen bond donation ability. beilstein-journals.org

Table 1: Hydrogen Bond Acidity (A) of Selected Difluoromethyl Compounds

| Compound | A Value | Reference Compound | A Value |

|---|---|---|---|

| ArOCF₂H | ~0.10 | Thiophenol | 0.12 |

| ArSCF₂H | ~0.10 | Aniline | 0.07 |

| Difluoromethylbenzene | - | Phenol | >0.12 |

Intramolecular and Intermolecular Hydrogen Bonding Phenomena

The CF2H group participates in both intramolecular and intermolecular hydrogen bonds, which can stabilize specific molecular conformations and influence crystal packing. mdpi.comnii.ac.jprsc.org

Intramolecular Hydrogen Bonding: In molecules where the difluoromethyl group is positioned ortho to a hydrogen bond acceptor, such as the fluorine atom in 1-(difluoromethyl)-2-fluorobenzene or a nitro group in 1-(difluoromethyl)-2-nitrobenzene, an intramolecular hydrogen bond can form. mdpi.comnii.ac.jp For example, in a series of 4-anilino-5-fluoroquinazolines, a through-space N-H···F interaction was observed via NMR spectroscopy, demonstrating the formation of an intramolecular hydrogen bond that influences the molecule's conformation. e-century.us Similarly, the C–F···H-O intramolecular hydrogen bond has been confirmed in 2-fluorophenyldiphenylmethanol through X-ray crystallography and NMR spectroscopy. researchgate.net Such interactions can be crucial for stabilizing a preferred conformation, which is relevant in the design of biologically active molecules. beilstein-journals.orgmdpi.com

Intermolecular Hydrogen Bonding: The CF2H group's ability to act as a hydrogen bond donor facilitates the formation of intermolecular networks. acs.org In the solid state, these interactions can dictate the supramolecular assembly of molecules. mdpi.com The competition between intramolecular and intermolecular hydrogen bonding can be influenced by the solvent environment. In protic solvents, an intramolecular hydrogen bond might be disrupted in favor of forming intermolecular hydrogen bonds with solvent molecules. nih.gov The strength of these interactions, while moderate, can be exploited in the design of molecules intended to disrupt other hydrogen bonding networks, a strategy used in chemical biology and medicinal chemistry. acs.org

Reactions Involving C-CF2H Bond Formation

The synthesis of molecules containing a difluoromethyl group attached to a carbon atom, particularly an aromatic carbon, is a key area of research. Methodologies include cross-coupling reactions and direct C-H functionalization.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming C(sp²)-CF2H bonds. wiley.com Both palladium and copper-based catalytic systems have been developed for this purpose.

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the coupling of aryl halides with difluoromethyl sources. nih.govescholarship.org For example, the Pd-catalyzed aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes (TMSCF₂Ar) has been reported. nih.govescholarship.orgresearchgate.net These reactions often require specific phosphine (B1218219) ligands to promote the key transmetalation and reductive elimination steps. nih.govescholarship.org Another approach involves the coupling of aryl boronic acids with bromodifluoroacetate in the presence of a palladium catalyst. acs.org

Copper-Catalyzed Reactions: Copper-mediated or -catalyzed reactions provide an alternative for the difluoromethylation of aryl halides. nih.govberkeley.eduacs.org Methods have been developed for the direct difluoromethylation of aryl iodides using (trimethylsilyl)difluoromethane (TMSCF₂H) in the presence of a copper(I) salt. nih.govberkeley.edu These reactions can proceed under relatively mild conditions and tolerate a variety of functional groups. nih.govrsc.org A (difluoromethyl)zinc reagent has also been used in copper-catalyzed couplings with aryl iodides. acs.org

Table 2: Examples of Cross-Coupling Reactions for C(sp²)-CF₂H Bond Formation

| Aryl Halide/Precursor | Difluoromethyl Source | Catalyst/Mediator | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | TMSCF₂Ar' | Pd-catalyst with dialkylaryl phosphine ligand | - | High | escholarship.org |

| Aryl Iodide | TMSCF₂H | CuI / CsF | DMF, 80-120 °C | High | nih.govberkeley.edu |

| Aryl Iodide | (CF₂H)₂Zn(DMPU)₂ | CuI | DMF, rt | Moderate to Excellent | acs.orgacs.org |

Carbon-Hydrogen (C-H) Functionalization

Direct C-H difluoromethylation offers a more atom-economical approach by avoiding the need for pre-functionalized substrates. nih.govacs.org These reactions often proceed via radical pathways, with photoredox catalysis being a prominent strategy. nih.govacs.orgresearchgate.netnih.govscispace.com

Organic photoredox catalysts, such as erythrosin B, have been used to achieve the direct C-H difluoromethylation of various heterocycles using reagents like bis(difluoromethyl) pentacoordinate phosphorane (PPh₃(CF₂H)₂) and O₂ as a green oxidant. nih.govacs.org This method is notable for being transition-metal-free and operating under mild conditions. nih.govacs.org The regioselectivity of these radical-based reactions can be complementary to that of metal-catalyzed cross-coupling methods. acs.org

Heteroatom-Difluoromethylation (X-CF2H Bond Formation)

The introduction of a difluoromethyl group onto a heteroatom (O, S, N) is a common strategy for synthesizing important motifs like aryl difluoromethyl ethers (ArOCF₂H) and thioethers (ArSCF₂H). orgsyn.orgacs.orgnih.govsci-hub.seacs.orgacs.org These reactions typically involve the generation of difluorocarbene (:CF₂) as a key intermediate. orgsyn.orgorgsyn.org

A widely used and practical method for the O- and S-difluoromethylation of phenols and thiophenols employs a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) or an S-(difluoromethyl)sulfonium salt. orgsyn.orgacs.orgnih.govsci-hub.seacs.orgorgsyn.org The reaction proceeds by trapping the in situ generated difluorocarbene with a phenoxide or thiophenoxide anion. acs.org These methods are generally high-yielding and tolerate a wide range of functional groups on the aromatic ring. sci-hub.se Studies on the chemoselectivity have shown that thiophenoxides are generally more reactive towards difluorocarbene than phenoxides. acs.orgnih.govsci-hub.se

Table 3: Examples of Heteroatom-Difluoromethylation Reactions

| Substrate | Reagent | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenol | ClCF₂CO₂Na | K₂CO₃ / DMF, 120 °C | ArOCF₂H | Good to Excellent | orgsyn.orgorgsyn.org |

| Thiophenol | S-(difluoromethyl)sulfonium salt | LiOH / THF, rt | ArSCF₂H | Good to Excellent | acs.orgnih.govsci-hub.se |

| Phenol | S-(difluoromethyl)sulfonium salt | LiOH / THF, rt | ArOCF₂H | Good to Excellent | acs.orgnih.govsci-hub.se |

O-Difluoromethylation (Aryl Difluoromethyl Ethers)

O-difluoromethylation is a key transformation for synthesizing aryl difluoromethyl ethers, which are prevalent in pharmaceuticals and agrochemicals. lookchem.com Reagents that generate a difluorocarbene (:CF2) intermediate are commonly employed for this purpose. sioc-journal.cnorgsyn.orgnih.gov

The reaction of difluorocarbene precursors with phenols provides a direct route to aryl difluoromethyl ethers. orgsyn.orgacs.org A general method involves the use of sodium 2-chloro-2,2-difluoroacetate, which upon heating, decarboxylates to generate difluorocarbene. orgsyn.org This electrophilic carbene is then trapped by a phenolate, formed in situ under basic conditions, to yield the desired aryl difluoromethyl ether. orgsyn.org Another effective difluorocarbene precursor is 2-chloro-2,2-difluoroacetophenone (B1203941). nih.gov

The difluoromethylation of alcohols to form alkyl difluoromethyl ethers can also be achieved. cas.cnnih.govnih.gov A notable reagent for this transformation is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br), which serves as a practical difluorocarbene source under mild basic or acidic conditions. cas.cnnih.gov This method is applicable to primary, secondary, and even tertiary alcohols. cas.cn Interestingly, the mechanism for alcohol difluoromethylation with difluorocarbene appears to differ from that of phenols, with evidence suggesting a direct interaction between the neutral alcohol and the difluorocarbene. cas.cnnih.gov

| Substrate Type | Reagent | Key Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Phenols | Sodium 2-chloro-2,2-difluoroacetate | Base (e.g., Cs2CO3), heat | Aryl difluoromethyl ethers | orgsyn.org |

| Phenols | 2-Chloro-2,2-difluoroacetophenone | Base (e.g., KOH, K2CO3) | Aryl difluoromethyl ethers | nih.gov |

| Alcohols (primary, secondary, tertiary) | (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | Weakly basic or acidic conditions | Alkyl difluoromethyl ethers | cas.cnnih.gov |

| Alcohols | Difluoromethyl-(4-nitrophenyl)-bis(carbomethoxy)methylide sulfonium (B1226848) ylide | Mild conditions | Alkyl difluoromethyl ethers | nih.gov |

Chemoselectivity is a critical consideration in O-difluoromethylation, particularly when other nucleophilic functional groups are present in the substrate. Studies have systematically investigated the reactivity of various O- and S-nucleophiles towards difluorocarbene. The general reactivity order has been established as ArS- > RS-, ArO- > ROH > RO-, ArSH, ArOH, RSH. acs.orgnih.gov This indicates that thiophenolates are more reactive than phenolates, and phenolates are more reactive than alcohols. acs.orgnih.gov

In the context of nucleosides, which possess multiple potential reaction sites, O-difluoromethylation has been observed to occur selectively. For instance, with uridine (B1682114) analogues, O-difluoromethylation happens at the 4-position, while for cytidine (B196190) analogues, it predominantly occurs at the 2-position. strath.ac.uk In these cases, no N-difluoromethylation is observed. strath.ac.uk The chemoselectivity can be influenced by reaction conditions such as temperature, solvent, and the strength of the base. sci-hub.se For example, in the difluoromethylation of 2-pyridones, switching between N- and O-difluoromethylation can be achieved by tuning these parameters. sci-hub.se

S-Difluoromethylation (Aryl Difluoromethyl Thioethers)

S-Difluoromethylation provides access to aryl difluoromethyl thioethers, another important class of compounds in various fields of chemistry.

A practical method for the difluoromethylation of thiophenols utilizes an S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. acs.orgnih.gov In the presence of a base like lithium hydroxide, a wide range of thiophenols can be converted to their corresponding aryl difluoromethyl thioethers in good yields. acs.orgnih.gov This reaction is believed to proceed via the generation of difluorocarbene. acs.org

As mentioned previously, the chemoselectivity of difluorocarbene addition favors sulfur nucleophiles over oxygen nucleophiles. acs.orgnih.gov Specifically, thiophenolates (ArS⁻) are more reactive towards difluorocarbene than phenolates (ArO⁻). acs.orgnih.gov This inherent reactivity difference allows for the selective S-difluoromethylation of substrates containing both thiol and hydroxyl groups. In studies involving thionucleosides, S-difluoromethylation is preferred over O-difluoromethylation. strath.ac.uk

N-Difluoromethylation (N-CF2H Compounds)

The introduction of a difluoromethyl group onto a nitrogen atom is a valuable transformation for modifying the properties of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. sioc-journal.cnrsc.orgnih.gov

The difluoromethylation of N-heterocycles can be achieved using reagents that generate difluorocarbene. sioc-journal.cn For example, ethyl bromodifluoroacetate in the presence of a base like sodium carbonate can generate difluorocarbene in situ, which then reacts with N-H bonds in various heterocycles. sioc-journal.cn This method tolerates a range of functional groups. sioc-journal.cn

In some systems, such as 2-pyridones, selective N-difluoromethylation can be achieved over O-difluoromethylation by carefully controlling the reaction conditions. sci-hub.se However, in other cases, like the difluoromethylation of certain nucleosides, N-difluoromethylation is not observed, highlighting the substrate-dependent nature of this transformation. strath.ac.uk The difluoromethylation of ambidentate heterocyclic systems, such as substituted pyrazoles, can lead to isomeric mixtures that are challenging to separate. arkat-usa.org

| Transformation | Substrate | Typical Reagent/Method | Key Selectivity/Reactivity Point | Reference |

|---|---|---|---|---|

| O-Difluoromethylation | Phenols, Alcohols | Difluorocarbene precursors (e.g., sodium 2-chloro-2,2-difluoroacetate, TMSCF2Br) | ArO⁻ > ROH in reactivity towards :CF2. | orgsyn.orgcas.cn |

| S-Difluoromethylation | Thiophenols | S-(difluoromethyl)sulfonium salt | ArS⁻ is more reactive than ArO⁻ towards :CF2. | acs.orgnih.gov |

| N-Difluoromethylation | N-Heterocycles | Difluorocarbene precursors (e.g., ethyl bromodifluoroacetate) | Can be selective, but often competes with O-difluoromethylation and can lead to isomeric mixtures. | sioc-journal.cnsci-hub.searkat-usa.org |

Further Transformations of Difluoromethylated Intermediates

Difluoromethylated compounds serve as versatile intermediates that can undergo a variety of subsequent transformations to afford a diverse range of valuable molecules.

The sulfonyl group is a powerful electron-withdrawing group that can be strategically employed in synthesis and later removed. Reductive desulfonylation reactions cleave the carbon-sulfur bond, typically replacing it with a carbon-hydrogen bond. wikipedia.org This strategy is particularly useful in the context of difluoromethylated compounds.

For example, alkyl sulfones can be reductively coupled with aryl bromides in a cross-electrophile coupling reaction, offering a method for the late-stage diversification of (fluoro)alkyl scaffolds. acs.org Various reducing agents, including active metals like sodium amalgam and aluminum amalgam, tin hydrides, and transition metal complexes, can be employed for reductive desulfonylation. wikipedia.org A t-BuOK-mediated desulfonylation/dehydrogenation cascade reaction of (Z)-C6-(vinyl sulfone)phenanthridines has also been reported as an efficient method for the synthesis of 1,3-dienes. sioc-journal.cn

The Julia olefination and its modern variant, the Julia-Kocienski olefination, are powerful methods for the synthesis of alkenes. These reactions have been successfully adapted for the preparation of gem-difluoroalkenes (R2C=CF2), which are important structural motifs in medicinal and materials chemistry.

A significant advancement in this area is the use of difluoromethyl 2-pyridyl sulfone as a novel and efficient reagent for the one-step gem-difluoroolefination of both aldehydes and ketones. organic-chemistry.orgacs.org This Julia-Kocienski type reaction offers a practical and straightforward alternative to traditional methods that often require harsh conditions or multi-step procedures. organic-chemistry.org The reaction proceeds through the formation of a relatively stable sulfinate intermediate that decomposes to yield the desired gem-difluoroalkene. organic-chemistry.orgacs.org This method has a broad substrate scope and has been applied to the synthesis of biologically relevant molecules. organic-chemistry.org

Challenges in the gem-difluoroolefination of certain substrates, such as diaryl ketones and enolizable aliphatic aldehydes, have been addressed through modified protocols. For diaryl ketones, an acid-promoted Smiles rearrangement of the carbinol intermediate is employed, while for aliphatic aldehydes, an in situ generated amide base helps to minimize undesired enolization. nih.gov

The table below outlines key reagents and conditions for Julia-type gem-difluoroolefination.

| Reagent | Substrate | Conditions | Product |

| Difluoromethyl 2-pyridyl sulfone | Aldehydes, Ketones | Base (e.g., t-BuOK) | gem-Difluoroalkene organic-chemistry.orgacs.org |

| Difluoromethyl 2-pyridyl sulfone | Diaryl ketones | Acid-promoted Smiles rearrangement | gem-Difluoroalkene nih.gov |

| Difluoromethyl 2-pyridyl sulfone | Enolizable aliphatic aldehydes | In situ amide base (CsF, (TMS)3N) | gem-Difluoroalkene nih.gov |

| Potassium 2-pyridinyl sulfonyldifluoroacetate | Aldehydes | Mild conditions | gem-Difluoroalkene researchgate.net |

Difluoromethylated intermediates can participate in various cyclization reactions to construct cyclic and heterocyclic frameworks. These reactions are crucial for the synthesis of a wide array of biologically active compounds and functional materials.

For instance, difluoromethylated compounds can undergo intramolecular nucleophilic substitution reactions to form heterocyclic systems. youtube.com The Dieckmann cyclization, an intramolecular Claisen condensation, can be employed to form cyclic β-keto esters from appropriately substituted difluoromethylated precursors, provided the resulting ring size (typically 5 or 6 members) is stable. youtube.com

Furthermore, radical cyclization reactions involving difluoromethylated species have been reported. For example, a photo-induced difluoromethylation-cyclization cascade has been developed to synthesize 4-(aminomethyl)-3-fluoro-quinolinones. acs.org Nickel-catalyzed radical carbonylation reactions of aryl N-tosylaziridines with arylboronic acids can lead to β-amino ketones, which can be seen as a ring-opening/functionalization sequence that can be a prelude to cyclization. acs.org The α,α-difluoromethyl ketone group within synthesized products can also be converted into other motifs prevalent in biologically active compounds, highlighting the synthetic versatility of these intermediates in building complex molecular architectures. mdpi.com

Mechanistic Elucidation and Theoretical Investigations of Difluoromethylation Reactions

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of reaction mechanisms. These studies provide valuable insights into energy landscapes, the nature of intermediates, and transition states, which are often difficult to characterize experimentally.

Energy Profiles and Reaction Path Analysis

Energy profiles, also known as reaction coordinate diagrams, map the energy of a system as it progresses from reactants to products. chemguide.co.ukwikipedia.org These profiles reveal the activation energies required for a reaction to proceed and the relative stabilities of intermediates and transition states. For difluoromethylation reactions, DFT calculations have been employed to delineate the most plausible reaction pathways.

For instance, in palladium-catalyzed difluoromethylation reactions, DFT studies can help to understand the energetics of key steps such as oxidative addition, transmetalation, and reductive elimination. acs.org The energy profile for a given catalytic cycle can indicate the rate-determining step and guide the optimization of reaction conditions, such as the choice of ligand and temperature. For example, a reaction with a high activation energy barrier will proceed slowly, and computational analysis can suggest modifications to the catalyst or reagents to lower this barrier. chemguide.co.uk

Analysis of Intermediate Structures and Stabilities

The formation of the C-CF2H bond often proceeds through various transient species. DFT calculations allow for the detailed analysis of the geometric and electronic structures of these intermediates, providing a deeper understanding of their stability and reactivity. acs.orgnih.gov

In radical difluoromethylation reactions, the stability of the generated radical intermediates is a key factor in determining the regioselectivity of the reaction. mdpi.com For example, the addition of a difluoromethyl radical to a substituted benzene (B151609) ring will preferentially occur at the position that leads to the most stabilized radical intermediate. nih.gov Similarly, in metal-catalyzed cross-coupling reactions, the stability of organometallic intermediates, such as Pd(II) or Cu(III) species, plays a crucial role in the efficiency of the catalytic cycle. rsc.orgresearchgate.net The geometry of these intermediates, including bond lengths and angles, can be precisely calculated, offering clues to their reactivity. For instance, certain ligand geometries can enforce unusual coordination environments around the metal center, which may be critical for facilitating key catalytic steps. acs.org

Calculation of Spectroscopic Properties

DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These calculated data can be compared with experimental spectra to support the identification of reaction intermediates and products. nih.govresearchgate.net For instance, the calculated ¹⁹F NMR chemical shift of a proposed difluoromethylated intermediate can be compared to the experimentally observed spectrum to confirm its structure. acs.org This is particularly valuable for short-lived species that are difficult to isolate and characterize by conventional methods. researchgate.net

Mechanistic Pathways of C-CF2H Bond Formation

The formation of the C(sp²)–CF2H bond in molecules like 1-(difluoromethyl)-2-fluorobenzene can occur through several mechanistic pathways. The two most prominent are radical mechanisms and those involving transition metal-catalyzed oxidative addition/reductive elimination cycles.

Radical Mechanism Investigations

Radical difluoromethylation has become a prevalent strategy for the introduction of the CF2H group. researchgate.netrsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. sioc.ac.cn

The •CF2H radical can be generated through various methods, including photoredox catalysis where a photocatalyst, upon light absorption, initiates a single-electron transfer process. rsc.org For example, a suitable difluoromethylating agent can be activated by a photocatalyst to generate the •CF2H radical, which then adds to the aromatic ring. rsc.org Radical trapping experiments and the observation of known radical cyclization products can provide evidence for the involvement of radical intermediates. nih.gov For instance, the difluoromethylation of a substrate containing a radical clock, such as an allyloxy group, can indicate whether a radical pathway is operative by the formation of a cyclized product. nih.gov

The regioselectivity of radical difluoromethylation on substituted benzenes is governed by the stability of the resulting radical adduct. nih.govmdpi.com Electron-donating or -withdrawing groups on the aromatic ring influence the position of radical attack.

Oxidative Addition/Reductive Elimination Cycles

Transition metal catalysis, particularly with palladium, offers a powerful and versatile approach for forming C-CF2H bonds. nih.govacs.org The catalytic cycle generally involves the oxidative addition of an aryl halide (like 2-fluoroiodobenzene) to a low-valent metal center (e.g., Pd(0)), followed by a step to introduce the difluoromethyl group, and finally, reductive elimination to form the desired product and regenerate the catalyst. acs.orglibretexts.orglibretexts.org

Table 1: Key Steps in a Generic Palladium-Catalyzed Difluoromethylation Cycle

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. youtube.com |

| Transmetalation/Difluoromethyl Source Activation | A difluoromethylating agent (e.g., TMSCF2H) transfers the CF2H group to the palladium center. acs.orgsci-hub.se |

| Reductive Elimination | The aryl and difluoromethyl groups on the Pd(II) center couple and are eliminated, forming the C-CF2H bond and regenerating the Pd(0) catalyst. youtube.comacs.org |

The choice of ligand is critical for the success of these catalytic cycles. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the key steps of oxidative addition and reductive elimination. sci-hub.se Mechanistic studies, including the isolation and characterization of catalytic intermediates, have provided strong evidence for these proposed cycles. acs.org For example, the synthesis and reactivity of [Pd(CF2H)(L)n] complexes have been studied to understand their role in the catalytic process. acs.org

Electron Transfer Processes

Electron transfer (ET) processes are fundamental to many modern difluoromethylation reactions, particularly those employing photoredox or electrochemical catalysis. These methods often rely on a single-electron transfer (SET) event to generate reactive radical intermediates from stable precursors.

Photocatalysis has emerged as a powerful tool for initiating these reactions under mild conditions. acs.org For instance, photosensitizers, upon absorbing visible light, can become potent reductants or oxidants, capable of engaging with difluoromethyl sources. One common strategy involves the reduction of a suitable precursor to generate a radical anion, which then fragments to release the difluoromethyl radical (•CF2H). rsc.org An example is the photocatalytic activation of pyridinium (B92312) or quinolinium complexes, formed from N-oxides and difluoroacetic anhydride (B1165640), to generate •CF2H radicals. rsc.org Similarly, dual-active-center covalent organic frameworks (COFs) have been designed to facilitate the separation of photoexcited electrons and holes. In these systems, photogenerated electrons can activate molecular oxygen, while the holes react with a difluoromethyl source like sodium difluoromethanesulfinate (NaSO₂CF₂H) to produce the •CF2H radical. acs.org

Electrochemical methods also leverage electron transfer for difluoromethylation. The electrochemical addition of the electrogenerated difluoromethyl radical from NaSO₂CF₂H to electron-rich olefins like enamides and styrenes has been successfully demonstrated. acs.org In some transition metal-catalyzed systems, SET is a key step within the catalytic cycle. Copper-mediated difluoromethylation of (hetero)aryl diazonium salts with TMSCF₂H is proposed to proceed via an initial transmetalation followed by a single electron transfer to create a Cu(II) species and an aryl radical, which then combine. rsc.org

The general principle of these ET reactions involves the transfer of an electron to or from a stable molecule, creating a high-energy intermediate that can undergo further reactions. youtube.com This process allows for the generation of reactive species under conditions where thermal activation might be too harsh or unselective.

Ionic Mechanisms

Ionic mechanisms in difluoromethylation typically involve the formation and reaction of charged intermediates, often facilitated by transition metals, without proceeding through free-radical pathways. These mechanisms are prevalent in many cross-coupling reactions.

Palladium catalysis frequently operates through Pd(0)/Pd(II) catalytic cycles. rsc.org In one such pathway, a difluorocarbene (:CF2) source, such as chlorodifluoromethane (B1668795), is used. The mechanism can involve the generation of a palladium-difluorocarbene complex, which then participates in the coupling reaction with substrates like (hetero)arylboronic acids. rsc.org A proposed mechanism for the Pd-catalyzed difluoromethylation of aryl chlorides suggests the reaction proceeds via a Pd(0)/Pd(II) cycle, while related nickel-catalyzed reactions may involve Ni(0), Ni(II), and Ni(III) oxidation states. rsc.org The cycle for a nickel-catalyzed difluoromethylation of an aryl chloride can be initiated by the reduction of a Ni(II) precatalyst to Ni(0). This is followed by oxidative addition of the aryl chloride, reaction with a •CF2H radical source to form an Ar[Ni(III)]CF₂H intermediate, and subsequent reductive elimination to yield the difluoromethylated arene. rsc.org

Coinage metals like copper, silver, and gold are also central to ionic difluoromethylation pathways. Stable yet reactive organometallic complexes such as (NHC)Ag(CF₂H) and (NHC)Cu(CF₂H) (where NHC is an N-heterocyclic carbene) serve as effective sources for transferring the CF₂H group to aryl electrophiles. acs.org Isolable difluoromethylgold(I) complexes, L–Au–CF₂H, have been synthesized and shown to act as "transmetalation shuttles." acs.org They can transfer the CF₂H group to a palladium center in a catalytic cross-coupling reaction, demonstrating a clear ionic pathway involving organometallic intermediates. acs.org Similarly, early work by Burton on difluoromethyl cadmium and copper reagents highlighted mechanisms where oxidative addition to the metal center forms a higher oxidation state intermediate (e.g., Cu(III)), which then undergoes reductive elimination to deliver the difluoromethyl group. rsc.org

These ionic pathways often offer excellent control over selectivity and are compatible with a wide range of functional groups, making them highly valuable for the synthesis of complex molecules.

Understanding the Reactivity of Difluoromethyl Species

Generation and Reactivity of Difluoromethyl Radicals (•CF₂H)

The difluoromethyl radical (•CF₂H) is a key intermediate in a vast number of C–H difluoromethylation reactions. rsc.org Its generation can be achieved through various methods, including photoredox catalysis, metal-free photochemical reactions, and the use of radical initiators.

Generation Methods:

Photoredox Catalysis: This is a dominant method where a photocatalyst, upon irradiation, initiates a single-electron transfer with a radical precursor. Reagents like Zn(SO₂CF₂H)₂ (Baran's reagent) and NaSO₂CF₂H are common sources of •CF₂H under these conditions. nih.govrsc.org

Metal-Free Photochemical Methods: The •CF₂H radical can be generated without a metal catalyst. For example, bis(difluoroacetyl) peroxide, which can be prepared in situ from difluoroacetic anhydride, undergoes homolysis at 0 °C to produce the difluoromethyl radical and CO₂. nih.gov Another approach involves the visible-light-driven activation of complexes formed between N-oxides and difluoroacetic anhydride. rsc.org

Sulfone-Based Reagents: A recently developed reagent, Sulfox-CF₂SO₂Ph, can act as a (phenylsulfonyl)difluoromethyl radical source under photoredox catalysis through the selective removal of the arylsulfoximidoyl group. nih.gov

Reactivity Profile: The •CF₂H radical is considered a nucleophilic radical, in contrast to the more electrophilic trifluoromethyl radical (•CF₃). acs.org This character influences its reactivity and regioselectivity in addition reactions. For instance, in Minisci-type reactions with electron-deficient heterocycles, the nucleophilic •CF₂H radical readily adds to the electron-poor ring. nih.gov Its stability is intermediate between the methyl radical (•CH₃) and the trifluoromethyl radical (•CF₃). rsc.org The geometry of the •CF₂H radical is more tetrahedral than a simple alkyl radical due to the influence of the fluorine atoms. rsc.org This radical is a versatile intermediate for creating C(sp²)–CF₂H and C(sp³)–CF₂H bonds and can participate in radical cascade cyclization reactions to build complex heterocyclic structures. rsc.orgrsc.org

Table 1: Selected Methods for Generating Difluoromethyl Radicals (•CF₂H)

| Precursor Reagent | Activation Method | Catalyst/Conditions | Reference(s) |

| Zn(SO₂CF₂H)₂ | Minisci-type Reaction | Radical Initiator or Light | nih.gov |

| NaSO₂CF₂H | Photoredox Catalysis | Photocatalyst (e.g., Eosin Y), Blue LEDs | mdpi.com |

| Bis(difluoroacetyl) peroxide | Thermal Homolysis | 0 °C, in situ generation | nih.gov |

| Sulfox-CF₂SO₂Ph | Photoredox Catalysis | fac-Ir(ppy)₃, Blue LEDs | nih.gov |

| Pyridinium/Quinolinium Salts | Photocatalytic Activation | Visible Light | rsc.org |

Difluoromethyl Anion Chemistry (CF₂H⁻)

The difluoromethyl anion (CF₂H⁻) is a potent nucleophile, but its inherent instability has historically limited its direct application. Consequently, much of its chemistry has been developed using "CF₂H⁻ equivalents"—reagents that generate the anion in situ or behave as a synthetic surrogate.

Generation and Equivalents: A prominent reagent in this class is difluoromethyl phenyl sulfone (PhSO₂CF₂H). acs.org In the presence of a base, it forms the (phenylsulfonyl)difluoromethyl anion. This anion can then undergo nucleophilic addition to electrophiles, such as carbonyls or alkyl halides. A subsequent reductive desulfonylation step cleaves the phenylsulfonyl group, delivering the desired difluoromethylated product. This two-step process effectively serves as a nucleophilic difluoromethylation. acs.orgcas.cn The hydrogenation of gem-difluoroalkenes is another route to access compounds with a difluoromethyl group, which can be considered a formal addition of CF₂H⁻ followed by protonation. acs.org

Recent advances in flow chemistry have enabled better control over highly reactive intermediates like the difluoromethyl anion. A method for the defluorinative functionalization of trifluoromethyl groups proceeds via a difluoromethyl anion intermediate generated in a flow reactor, allowing for transformations that are difficult to achieve in batch processes. chemrxiv.org

Reactivity Profile: As a strong nucleophile, the difluoromethyl anion or its equivalents readily attack a variety of electrophilic centers.

Carbonyl Compounds: It adds to aldehydes and ketones to form difluoromethylated alcohols (after a desulfonylation step if using PhSO₂CF₂H). cas.cn

Alkyl Halides: It can participate in nucleophilic substitution reactions with primary alkyl halides to form C(sp³)–CF₂H bonds. acs.org

β-Lactams: The anion generated from deprotonation alpha to a CF₃ group in a β-lactam can trigger intramolecular rearrangements, showcasing its reactivity within complex scaffolds. acs.org

The challenge in using the CF₂H⁻ anion directly lies in its propensity to undergo α-elimination to form difluorocarbene (:CF2). Therefore, reaction conditions, particularly temperature and the choice of base, are critical for favoring the desired nucleophilic pathway.

Reactivity of Difluorocarbene (:CF₂)

Difluorocarbene (:CF₂) is a highly reactive and versatile intermediate used to introduce the difluoromethylene (–CF₂–) unit into organic molecules. It is an electrophilic species with a singlet ground state. numberanalytics.com

Generation Methods: Difluorocarbene can be generated from a wide array of precursors under different conditions.

Base-Induced Elimination: This is a classic method, often involving the treatment of a precursor like chlorodifluoromethane (CHClF₂) or bromodifluoromethane (B75531) (CHBrF₂) with a strong base. sioc.ac.cn Similarly, reagents like N-tosyl-S-difluoromethyl-S-phenylsulfoximine release :CF2 in the presence of a base like sodium hydride. sioc.ac.cn

Thermal or Photochemical Decomposition: Some precursors release :CF₂ upon heating or irradiation. Trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is a notable example, releasing difluorocarbene in the presence of a catalytic amount of fluoride (B91410) ion. rsc.org A recent study showed that difluoromethane (B1196922) bis(sulfonium ylide) can generate :CF₂ via a spin-forbidden excitation under visible light. acs.org

Transition Metal-Mediated Generation: Metal catalysts can be employed to generate and control the reactivity of carbenes, although the transfer of :CF₂ via metal catalysis has been a significant challenge. researchgate.net

Reactivity Profile: The electrophilic nature of difluorocarbene dictates its primary modes of reaction.

Cycloaddition: It readily undergoes [2+1] cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. numberanalytics.com

Insertion Reactions: Difluorocarbene can insert into various X–H bonds, where X is typically O, S, or N. The reaction of :CF₂ with phenols or thiols is a common method for synthesizing aryl difluoromethyl ethers and thioethers. sioc.ac.cnrsc.org

Reaction with Nucleophiles: It reacts with a range of nucleophiles. For example, its reaction with S- and O-nucleophiles, followed by protonation, leads to difluoromethylated products. sioc.ac.cn The cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) can lead to the formation of an anion that eliminates :CF₂, which can then be trapped by electron-rich olefins. beilstein-journals.org

The choice of precursor and reaction conditions can be tuned to favor carbene generation over other reactive pathways, as seen with the Sulfox-CF₂SO₂Ph reagent, which yields a radical under photocatalysis but difluorocarbene under basic conditions. sioc.ac.cn

Table 2: Comparison of Difluoromethyl Species Reactivity

| Species | Electronic Character | Typical Generation Method | Common Reactions |

| Difluoromethyl Radical (•CF₂H) | Nucleophilic Radical | Photoredox Catalysis (e.g., from NaSO₂CF₂H) | Radical addition to π-systems, C-H functionalization (Minisci) |

| Difluoromethyl Anion (CF₂H⁻) | Nucleophilic | Base treatment of PhSO₂CF₂H (as equivalent) | Nucleophilic addition to carbonyls, SN2 with alkyl halides |

| Difluorocarbene (:CF₂) | Electrophilic | Base-induced elimination from CHClF₂ | [2+1] Cycloaddition with alkenes, X-H insertion (X=O, N, S) |

Analytical Methodologies for the Characterization of 1 Difluoromethyl 2 Fluorobenzene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(difluoromethyl)-2-fluorobenzene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. The presence of fluorine atoms in these compounds makes ¹⁹F NMR a particularly valuable technique, in addition to standard ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms within a molecule. In this compound, the aromatic protons and the proton of the difluoromethyl group give rise to distinct signals. The aromatic protons typically appear in the region of 7.0-7.8 ppm. Their specific chemical shifts and multiplicities are influenced by the electronic effects of the fluorine atom and the difluoromethyl group. The proton of the difluoromethyl group (-CHF₂) typically appears as a triplet due to coupling with the two equivalent fluorine atoms.

For this compound, the proton of the difluoromethyl group is observed as a triplet. The aromatic region displays complex multiplets due to the coupling between the different aromatic protons and their coupling to the fluorine atom on the ring and the difluoromethyl group.

Table 1: Representative ¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| This compound | CDCl₃ | Aromatic protons: multiplets in the 7.1-7.6 ppm range. Difluoromethyl proton: triplet. |

| Benzyl(difluoromethyl)sulfane | CDCl₃ | 7.36 – 7.22 (m, 5H), 6.71 (t, J = 56.6 Hz, 1H), 4.01 (s, 2H) rsc.org |

Note: Specific spectral data for this compound is often reported in broader experimental sections of scientific literature without detailed assignment.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for the characterization of fluorinated organic compounds. The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making it easier to distinguish between different fluorine environments within a molecule.

In the ¹⁹F NMR spectrum of this compound, two distinct signals are expected: one for the fluorine atom attached to the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The signal for the difluoromethyl group appears as a doublet due to coupling with the geminal proton. The signal for the aromatic fluorine atom is often a more complex multiplet due to couplings with nearby protons.

A reported ¹⁹F NMR spectrum for this compound in CDCl₃ shows a doublet at -115.19 ppm with a coupling constant (J) of 55.9 Hz, corresponding to the two fluorine atoms of the difluoromethyl group, and a singlet at -120.96 ppm for the fluorine atom on the benzene (B151609) ring.

Table 2: ¹⁹F NMR Data for this compound and Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| This compound | CDCl₃ | -115.19 (d, J = 55.9 Hz, 2F), -120.96 (s, 1F) |

| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | CDCl₃ | -90.56 (d, J = 59.8 Hz, 2F) rsc.org |

| 1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | CDCl₃ | -93.12 (d, J = 59.0 Hz, 2F) rsc.org |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the attached atoms, particularly the electronegative fluorine atoms.

The carbon atom of the difluoromethyl group (-CHF₂) typically appears as a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. The aromatic carbon atoms show complex splitting patterns in proton-coupled spectra due to both ¹³C-¹H and ¹³C-¹⁹F couplings. In proton-decoupled spectra, these carbons appear as singlets or doublets/triplets depending on their proximity to fluorine atoms. The carbon atom directly bonded to the fluorine on the ring will show a large one-bond C-F coupling constant.

Table 3: Representative ¹³C NMR Data for a this compound Derivative

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| (Difluoromethyl)(1-phenylethyl)sulfane | CDCl₃ | 139.51 (s), 128.61 (s), 128.54 (s), 126.72 (s), 120.60 (t, J = 272.8 Hz), 36.74 (s), 28.55 (t, J = 3.0 Hz) rsc.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This is a particularly useful method for the analysis of volatile compounds like this compound and its derivatives. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of fluorine atoms, the difluoromethyl group, or other characteristic fragments. The stable aromatic ring often results in a prominent molecular ion peak. libretexts.org The fragmentation of difluoromethylated aromatic compounds can be complex, but often involves cleavage of the C-C bond between the aromatic ring and the difluoromethyl group. wikipedia.org

Table 4: GC-MS Data for Derivatives of this compound

| Compound | Ionization Mode | Calculated [M]+ | Found [M]+ |

|---|---|---|---|

| Difluoromethyl 4-methoxybenzoate | EI | 202.0 | 202.0 rsc.org |

| 1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | EI | 272.0 | 272.0 rsc.org |

| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | EI | 194.1 | 194.1 rsc.org |

Advanced Applications of Difluoromethylated Arenes in Academic Research

Role in Targeted Organic Synthesis

1-(Difluoromethyl)-2-fluorobenzene has emerged as a valuable precursor in the targeted synthesis of more complex and functionally diverse molecules. Its unique substitution pattern provides a handle for various chemical transformations.

Building Blocks for Complex Molecular Architectures

The strategic placement of the difluoromethyl and fluoro groups on the benzene (B151609) ring makes this compound a key building block for constructing intricate molecular frameworks. The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of the resulting compounds, which are desirable properties in drug discovery. For instance, related difluoromethylated aromatic compounds are utilized in the synthesis of molecules with potential biological activity. The reactivity of the C-H bonds on the aromatic ring, influenced by the electron-withdrawing nature of the fluoro and difluoromethyl substituents, allows for selective functionalization, enabling the assembly of complex structures. The development of new synthetic methods, such as palladium-catalyzed cross-coupling reactions, has expanded the utility of arylboronic acids, which can be precursors to or derived from compounds like this compound, to create diverse difluoromethylarenes. nih.gov

Diversification of Functionalized Scaffolds

The functional groups on this compound allow for a wide range of chemical modifications, leading to the diversification of molecular scaffolds. This versatility is crucial for creating libraries of compounds for screening in drug discovery and materials science. For example, the core structure can be elaborated through reactions that target the aromatic ring or the difluoromethyl group. The development of reagents that allow for the conversion of one functional group to another further enhances this diversification. nih.gov For example, methods for the late-stage functionalization of complex molecules are highly sought after, and building blocks like this compound are instrumental in these strategies. rsc.org

Development of New Difluoromethylation Reagents

The growing importance of the difluoromethyl group has spurred the development of new, more efficient, and safer reagents for its introduction into organic molecules. sioc-journal.cn Research in this area often involves leveraging existing fluorinated compounds to create novel reagents.

Non-Ozone Depleting Difluorocarbene Precursors

Historically, many difluorocarbene precursors were based on ozone-depleting substances like chlorodifluoromethane (B1668795) (Freon-22). acs.orgnih.govchinesechemsoc.org The Montreal Protocol has driven the search for environmentally benign alternatives. cas.cn Research has focused on developing non-ozone-depleting precursors that can generate difluorocarbene under mild conditions. rsc.orgnih.gov For example, compounds like 2-chloro-2,2-difluoroacetophenone (B1203941) and fluoroform have been investigated as cleaner sources of difluorocarbene for the synthesis of aryl difluoromethyl ethers. acs.orgnih.gov While not directly derived from this compound, the principles discovered in these studies are applicable to the broader class of fluorinated arenes and inform the development of safer difluoromethylation methods. nih.gov The development of reagents like difluoromethyltriflate (HCF2OTf), prepared from non-ozone-depleting starting materials, represents a significant step forward. nih.gov

Shelf-Stable Reagents for Difluoromethyl Group Transfer

A significant challenge in synthetic chemistry is the stability of reagents. Many highly reactive compounds require special handling and storage conditions. Consequently, there is a strong demand for shelf-stable reagents that can reliably transfer a difluoromethyl group. acs.org Zinc(II) bis(difluoromethanesulfinate) (DFMS), for instance, is an easily prepared, air-stable, solid reagent that can be used for the direct difluoromethylation of various substrates. nih.gov The development of such robust reagents simplifies synthetic procedures and makes difluoromethylation more accessible to a broader range of researchers. nih.gov

Site-Selective Functionalization in Complex Systems

Controlling regioselectivity in C–H functionalization reactions is a major challenge in organic synthesis. researchgate.net The ability to selectively modify a specific C-H bond in a complex molecule, such as a drug candidate, is highly valuable. nih.gov Research has focused on developing catalytic systems that can direct the functionalization to a desired position on an aromatic ring. nih.govnsf.govrsc.org Palladium-catalyzed reactions have shown particular promise in this area, enabling the C-H functionalization of arenes with various groups, including fluoroalkyl chains. acs.orgresearchgate.net These methods often rely on the use of directing groups or the inherent electronic properties of the substrate to achieve high selectivity. researchgate.net The unique electronic landscape of this compound, with its two different fluorine-containing substituents, makes it an interesting substrate for studying and developing new site-selective functionalization reactions.

Interactive Data Table of Research Findings

| Section | Key Finding | Relevance to this compound |

| 6.1.1 | Used as a building block for more complex organic molecules. | The compound serves as a foundational scaffold for synthesizing molecules with enhanced metabolic stability and lipophilicity. |

| 6.1.2 | Enables diversification of functionalized molecular scaffolds. nih.gov | Its structure allows for various chemical modifications, crucial for creating compound libraries for drug discovery. |

| 6.2.1 | Drive to develop non-ozone depleting difluorocarbene precursors. acs.orgcas.cnnih.gov | Contributes to the knowledge base for creating environmentally friendly difluoromethylation methods. |

| 6.2.2 | Development of shelf-stable difluoromethylation reagents like DFMS. nih.gov | Highlights the trend towards creating more practical and accessible reagents for introducing the valuable CF2H group. |

| 6.3 | Advances in site-selective C-H functionalization of arenes. researchgate.netnih.govnsf.gov | The compound is a relevant substrate for developing new catalytic methods for precise molecular modification. |

Precise Site-Selective Installation onto Large Biomolecules and Proteins

The precise installation of the difluoromethyl (CF₂H) group onto specific sites within large biomolecules, such as proteins, represents a significant frontier in chemical biology and drug discovery. The CF₂H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (–OH) or thiol (–SH) groups, making it a valuable moiety for modulating the structure and function of proteins. nih.govresearchgate.net Site-selective modification allows for the creation of well-defined protein conjugates for various applications, from therapeutic development to advanced imaging, while preserving the protein's native structure and function. coledeforest.com Methodologies to achieve this precision rely on targeting the unique reactivity of specific amino acid residues or incorporating unnatural amino acids.

One prominent strategy involves the direct modification of native amino acid residues. A notable example is the radical-mediated difluoromethylation of tryptophan (Trp) residues. nih.govacs.org Utilizing reductive photoredox catalysis, the difluoromethyl radical (•CF₂H) can be generated under mild conditions. nih.gov This radical exhibits a high selectivity for the C2-position of the indole (B1671886) side chain of tryptophan. nih.govacs.org This reaction is significant because the resulting C-2-difluoromethylated tryptophan can undergo a subsequent Reimer-Tiemann-type hydrolysis to yield a C-formyl-tryptophan residue. nih.govacs.org This formyl group then serves as a versatile chemical handle for further bioconjugation and labeling. nih.govacs.org

Another powerful approach targets the heteroatoms present in the side chains of certain amino acids, such as the oxygen in tyrosine, sulfur in cysteine, and nitrogen in lysine. This is often achieved through the generation of difluorocarbene (:CF₂), a reactive intermediate that can insert into X-H bonds (where X is O, S, or N). rsc.org For instance, novel, non-ozone-depleting reagents have been developed to generate difluorocarbene for the site-selective difluoromethylation of phenols, thiophenols, and N-heteroarenes, which are chemical motifs found in protein side chains. nih.govrsc.org This method has been successfully adapted for radiolabeling with fluorine-18, enabling the synthesis of proteins bearing the [¹⁸F]CF₂H group for applications in Positron Emission Tomography (PET). nih.gov

Genetic code expansion offers an alternative and highly precise route for incorporating difluoromethylated arenes. coledeforest.com This technique involves engineering the cellular translation machinery to incorporate a non-natural amino acid (UAA) containing the desired difluoromethylated arene into a specific, predetermined site in the protein's sequence. coledeforest.comnih.gov While the incorporation of UAAs with other functionalities is well-established, the synthesis and incorporation of a difluoromethylated phenylalanine analog, for example, would allow for its precise placement within a protein structure. nih.gov Research has demonstrated the feasibility of synthesizing such compounds, for instance, through the palladium-catalyzed [¹⁸F]difluoromethylation of a protected phenylalanine-boronic acid derivative. nih.gov

These advanced methods provide powerful tools for protein chemists to create precisely modified proteins, opening new avenues for studying protein function, developing novel biotherapeutics, and creating advanced biomaterials.

Table 1: Methodologies for Site-Selective Protein Difluoromethylation

| Methodology | Targeted Residue(s) | Chemical Approach | Key Reagents/System | Resulting Modification |

| Photoredox Catalysis | Tryptophan (Trp) | Radical C-H Difluoromethylation | Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), Ascorbate, HCF₂SO₂Na | C2-difluoromethylated Tryptophan |

| Difluorocarbene Insertion | Tyrosine (Tyr), Cysteine (Cys), Lysine (Lys) | X-H Insertion (X=O, S, N) | Difluorocarbene precursors (e.g., TMSCF₂Br/TBAF) | O/S/N-difluoromethylated residue |

| Genetic Code Expansion | Any (via codon reassignment) | UAA Incorporation | Orthogonal tRNA/synthetase pair, Difluoromethylated UAA | Site-specific incorporation of a difluoromethylated amino acid |

Table 2: Research Findings on Tryptophan-Selective Difluoromethylation

| Protein Studied | Modification Site | Method | Outcome | Reference |

| Melittin | Trp19 | Reductive photocatalysis with HCF₂• source | Selective C2-difluoromethylation of Trp19, followed by hydrolysis to formyl-Trp | nih.gov |

| Ubiquitin | Trp (Engineered) | Reductive photocatalysis with HCF₂• source | Selective modification at the engineered Trp site | nih.gov |

| Lysozyme | Multiple Trp residues | Reductive photocatalysis with HCF₂• source | Preferential modification of surface-accessible Trp residues | nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Difluoromethyl)-2-fluorobenzene, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves introducing fluorine/difluoromethyl groups via nucleophilic substitution or cross-coupling reactions. For example, transition metal catalysts (e.g., palladium) can mediate difluoromethylation using reagents like CHF₂Cl or CHF₂Br under inert conditions . Reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or confirm substitution patterns in this compound?

- Methodology :

- ¹⁹F NMR : Fluorine chemical shifts (~-120 to -140 ppm for difluoromethyl groups) and coupling constants (e.g., J₃,₄ for ortho-fluorine interactions) resolve substitution patterns .

- IR Spectroscopy : Stretching frequencies for C-F bonds (1000–1100 cm⁻¹) and C-H bends in the difluoromethyl group (~1400 cm⁻¹) differentiate isomers .

Q. What are the key solubility and stability considerations for handling 1-(Difluorluoromethyl)-2-fluorobenzene in aqueous vs. organic media?

- Methodology : The compound is hydrophobic (logP ~2.5) and stable in anhydrous organic solvents (e.g., DCM, ether). Hydrolysis risks under acidic/basic conditions necessitate pH-controlled environments (pH 6–8). Stability assays (HPLC monitoring over 24–72 hours) under varying temperatures (4°C vs. 25°C) are advised .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic effects in electrophilic aromatic substitution (EAS) reactions compared to trifluoromethyl or methyl groups?

- Methodology : The difluoromethyl group (-CF₂H) exhibits moderate electron-withdrawing effects (σₚ ~0.33), weaker than -CF₃ (σₚ ~0.54) but stronger than -CH₃. Competitive EAS experiments (e.g., nitration) show meta/para ratios shift by ~30% compared to non-fluorinated analogs. Computational DFT studies (B3LYP/6-31G*) validate partial charge distributions .

Q. What strategies mitigate competing side reactions (e.g., defluorination) during functionalization of this compound?

- Methodology :

- Catalyst Selection : Palladium/copper bimetallic systems reduce defluorination during cross-coupling by stabilizing transition states .

- Low-Temperature Reactions : Maintaining temperatures below 50°C minimizes radical pathways.

- Additives : Silver salts (Ag₂CO₃) scavenge free fluoride ions, suppressing degradation .

Q. How can computational modeling predict the compound’s metabolic stability in drug discovery contexts?

- Methodology :

- In Silico Tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate metabolic clearance (e.g., CYP450 interactions). The difluoromethyl group enhances resistance to oxidative metabolism compared to -CH₃ .

- Docking Studies : Glide SP scoring identifies binding affinities with targets like kinases, where fluorine’s electronegativity improves hydrogen-bonding interactions .

Q. What are the challenges in analyzing trace impurities (e.g., difluoroacetic acid) in this compound via HPLC/MS?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.